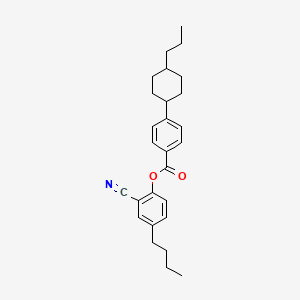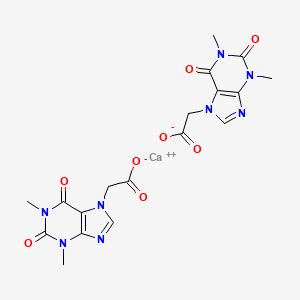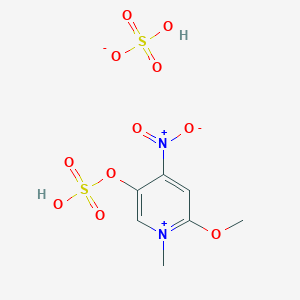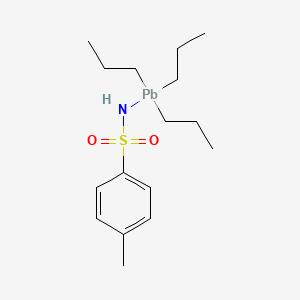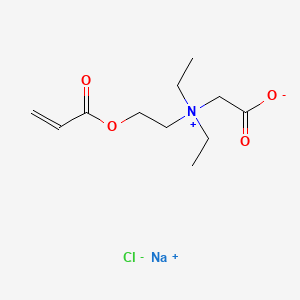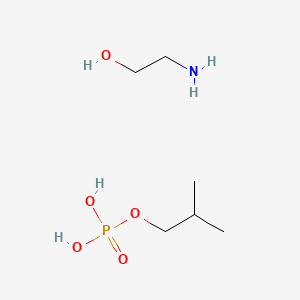
Einecs 283-523-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 283-523-9, also known as phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol, is a chemical compound with the molecular formula C6H18NO5P and a molecular weight of 215.184581 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The preparation of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol typically involves the esterification of phosphoric acid with 2-methylpropanol, followed by a reaction with 2-aminoethanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol can be compared with other similar compounds such as:
Phosphoric acid, 2-ethylhexyl ester: This compound has a longer alkyl chain, which affects its solubility and reactivity.
Phosphoric acid, 2-methylpropyl ester: Without the aminoethanol component, this compound has different chemical properties and applications.
Phosphoric acid, 2-aminoethyl ester: This compound has a different ester group, leading to variations in its chemical behavior and uses. The uniqueness of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol lies in its combination of ester and amino groups, which confer specific reactivity and functionality.
Eigenschaften
CAS-Nummer |
84650-65-7 |
|---|---|
Molekularformel |
C6H18NO5P |
Molekulargewicht |
215.18 g/mol |
IUPAC-Name |
2-aminoethanol;2-methylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P.C2H7NO/c1-4(2)3-8-9(5,6)7;3-1-2-4/h4H,3H2,1-2H3,(H2,5,6,7);4H,1-3H2 |
InChI-Schlüssel |
XANPTSMRDNTISL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


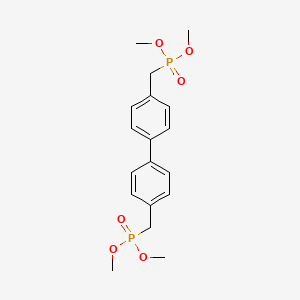
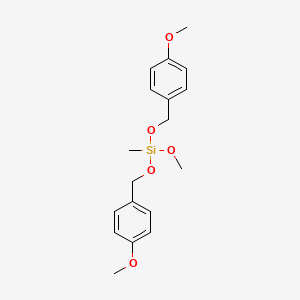
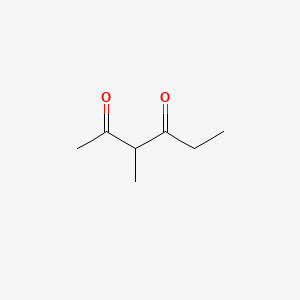
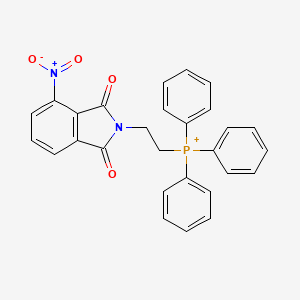
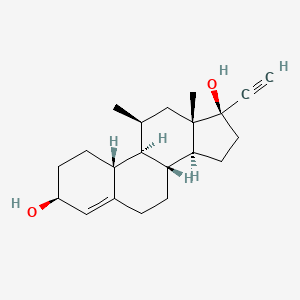
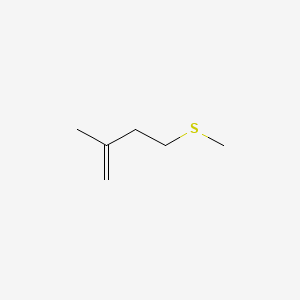
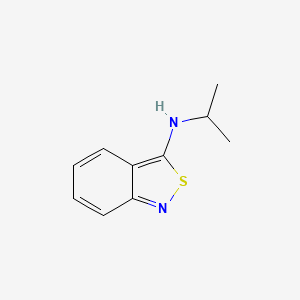
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
